molecular formula C12H16FN B13037243 (R)-2-(5-Fluoro-2-methylphenyl)piperidine

(R)-2-(5-Fluoro-2-methylphenyl)piperidine

Katalognummer: B13037243
Molekulargewicht: 193.26 g/mol
InChI-Schlüssel: ICAGBHADEAZGCQ-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(5-Fluoro-2-methylphenyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, which is attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Fluoro-2-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 5-fluoro-2-methylbenzaldehyde is first converted to an imine intermediate by reacting with piperidine under acidic conditions.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of ®-2-(5-Fluoro-2-methylphenyl)piperidine may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as preparative chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(5-Fluoro-2-methylphenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

®-2-(5-Fluoro-2-methylphenyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Pharmacology: The compound is studied for its potential activity on various biological targets, including receptors and enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-2-(5-Fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine atom and the chiral center play a crucial role in determining the compound’s binding affinity and selectivity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(5-Fluoro-2-methylphenyl)piperidine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(5-Fluoro-2-methylphenyl)piperidine: The racemic mixture of the compound.

    2-(5-Fluorophenyl)piperidine: A similar compound without the methyl group on the phenyl ring.

Uniqueness

®-2-(5-Fluoro-2-methylphenyl)piperidine is unique due to its specific chiral configuration and the presence of both fluorine and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H16FN

Molekulargewicht

193.26 g/mol

IUPAC-Name

(2R)-2-(5-fluoro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3/t12-/m1/s1

InChI-Schlüssel

ICAGBHADEAZGCQ-GFCCVEGCSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)F)[C@H]2CCCCN2

Kanonische SMILES

CC1=C(C=C(C=C1)F)C2CCCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.